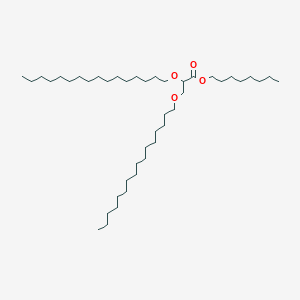

Octyl 2,3-bis(hexadecyloxy)propanoate

Description

Octyl 2,3-bis(hexadecyloxy)propanoate is a branched ester featuring a central propanoate backbone substituted with two hexadecyloxy (C16 alkoxy) groups at the 2- and 3-positions and an octyl (C8) ester group. Its molecular formula is inferred as C₅₇H₁₁₂O₄ based on structural analogs (e.g., octadecyl 2,3-bis(hexadecyloxy)propanoate, CAS 64713-43-5) . Key properties include:

- Molecular weight: ~806.81 g/mol (exact mass for octadecyl variant: 806.80958 g/mol) .

- Hydrophobicity: Exceptionally high (XlogP = 24.2), attributed to its three long alkyl chains .

- Structural flexibility: 52 rotatable bonds, enabling conformational adaptability .

This compound’s design emphasizes steric bulk and hydrophobicity, making it suitable for applications requiring non-polar matrices, such as lubricants, surfactants, or polymer additives.

Properties

CAS No. |

64713-33-3 |

|---|---|

Molecular Formula |

C43H86O4 |

Molecular Weight |

667.1 g/mol |

IUPAC Name |

octyl 2,3-dihexadecoxypropanoate |

InChI |

InChI=1S/C43H86O4/c1-4-7-10-13-16-18-20-22-24-26-28-30-32-35-38-45-41-42(43(44)47-40-37-33-15-12-9-6-3)46-39-36-34-31-29-27-25-23-21-19-17-14-11-8-5-2/h42H,4-41H2,1-3H3 |

InChI Key |

CYLCGVZTRMCQBU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(C(=O)OCCCCCCCC)OCCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octyl 2,3-bis(hexadecyloxy)propanoate typically involves the esterification of propanoic acid derivatives with octyl alcohol and hexadecyloxy groups. The reaction is usually catalyzed by an acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete esterification.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reactants and precise control of reaction conditions, such as temperature and pressure, is crucial to achieving high-quality products.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Octyl 2,3-bis(hexadecyloxy)propanoate can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can convert the ester groups into alcohols.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the ester groups, leading to the formation of new compounds.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles like amines, alcohols, or thiols, often under basic or neutral conditions.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: New esters or amides, depending on the nucleophile used.

Scientific Research Applications

Chemistry: Octyl 2,3-bis(hexadecyloxy)propanoate is used as a model compound in esterification studies and as a reactant in the synthesis of more complex molecules.

Biology: In biological research, this compound can be used to study lipid metabolism and the role of esters in biological membranes.

Industry: Used in the formulation of cosmetics and personal care products due to its emollient properties. It can also be used as a plasticizer in polymer industries.

Mechanism of Action

The mechanism by which Octyl 2,3-bis(hexadecyloxy)propanoate exerts its effects involves the hydrolysis of the ester bonds, leading to the release of octyl alcohol and hexadecyloxypropanoic acid. These products can interact with various molecular targets, including enzymes and receptors, influencing biological pathways related to lipid metabolism and membrane dynamics.

Comparison with Similar Compounds

Octyl Propanoate (Simpler Ester)

- Structure: Straight-chain ester (octyl group + propanoic acid).

- Molecular weight : ~186.29 g/mol .

- Hydrophobicity : Lower (XlogP ~3.5–4.0).

- Applications : Fragrances, solvents, or flavoring agents due to volatility and simpler structure .

- Key difference : The absence of hexadecyloxy substituents reduces steric hindrance and hydrophobicity, limiting utility in high-stability applications.

Octadecyl 2,3-Bis(hexadecyloxy)propanoate (Longer Ester Variant)

- Structure : Similar backbone but with an octadecyl (C18) ester group instead of octyl .

- Molecular weight : 806.81 g/mol (vs. ~748.07 g/mol for octyl variant).

- Hydrophobicity : Higher (XlogP ~24.2) due to extended alkyl chains .

- Applications : Likely used in ultra-hydrophobic coatings or high-temperature lubricants.

- Key difference : The octadecyl ester enhances molecular weight and hydrophobicity but reduces solubility in moderately polar solvents.

Octadecyl 3-(3,5-Di-Tert-Butyl-4-Hydroxyphenyl)Propionate (Phenolic Ester)

- Structure: Propionate ester with a bulky phenolic antioxidant group .

- Molecular weight : ~530.8 g/mol.

- Hydrophobicity : Moderate (XlogP ~12–14).

- Applications: Antioxidant additive in polymers or fuels due to radical-scavenging tert-butylphenol moiety .

- Key difference: The phenolic group introduces hydrogen-bonding capacity (PSA ~60–70 Ų), enhancing compatibility with polar matrices.

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | XlogP | Functional Groups | Key Applications |

|---|---|---|---|---|---|

| Octyl 2,3-bis(hexadecyloxy)propanoate* | C₅₇H₁₁₂O₄ | ~748.07 | ~22.0† | Ester, alkoxy | Lubricants, surfactants |

| Octyl propanoate | C₁₁H₂₂O₂ | 186.29 | ~3.5–4.0 | Ester | Solvents, fragrances |

| Octadecyl 2,3-bis(hexadecyloxy)propanoate | C₅₇H₁₁₂O₄ | 806.81 | 24.2 | Ester, alkoxy | Hydrophobic coatings |

| Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | C₃₄H₆₀O₃ | 530.8 | ~12–14 | Ester, phenol | Polymer antioxidants |

*Inferred properties due to lack of direct data; †Estimated based on octadecyl analog.

Research Findings and Functional Implications

- Hydrophobicity: The bis(hexadecyloxy) groups dominate solubility behavior, making this compound nearly insoluble in water but highly compatible with non-polar solvents .

- Thermal stability: Long alkyl chains enhance thermal resistance compared to simpler esters like octyl propanoate .

- Synthetic challenges: High molecular complexity (complexity score 726) requires multi-step synthesis, unlike phenolic analogs .

Limitations and Discrepancies in Evidence

- Lack of direct application studies : Most evidence focuses on physicochemical properties rather than real-world performance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.